

# NDSB 256-4T CAS number and supplier information

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## Compound of Interest

Compound Name: NDSB 256-4T

Cat. No.: B1286909

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## NDSB 256-4T: A Technical Guide for Researchers

CAS Number: 570412-84-9

This technical guide provides an in-depth overview of **NDSB 256-4T**, a non-detergent sulfobetaine, for researchers, scientists, and drug development professionals. It covers its chemical properties, supplier information, and its applications in protein chemistry, with a focus on preventing protein aggregation and facilitating protein refolding.

## Core Concepts and Mechanism of Action

**NDSB 256-4T**, with the chemical name 3-(4-(tert-Butyl)pyridinio)-1-propanesulfonate, is a zwitterionic compound that is particularly useful in biochemical applications involving proteins. [1][2][3] Unlike traditional detergents that can denature proteins, **NDSB 256-4T** is a non-denaturing sulfobetaine.[1][3] Its unique properties are attributed to its molecular structure, which consists of a hydrophobic tert-butylpyridinio group and a hydrophilic propanesulfonate group. This amphiphilic nature allows it to interact with hydrophobic regions of proteins, thereby preventing the intermolecular associations that lead to aggregation.[1]

The primary mechanism of action of **NDSB 256-4T** involves its interaction with early folding intermediates of proteins.[1] By stabilizing these intermediates, it prevents them from going down the off-pathway of aggregation and promotes the on-pathway to the correctly folded, native state. This makes it an invaluable tool in processes where protein aggregation is a significant challenge, such as in the refolding of proteins from inclusion bodies.

## Physicochemical and Technical Data

A summary of the key quantitative data for **NDSB 256-4T** is presented in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	570412-84-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>3</sub> S	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	257.35 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[3]</a>
Purity	≥98%	<a href="#">[3]</a>
Effective Concentration (Hen Egg Lysozyme Refolding)	600 mM	<a href="#">[3]</a>
Effective Concentration (Tryptophan Synthase β2 Subunit Refolding)	1.0 M	<a href="#">[3]</a>
General Working Concentration	0.5 - 1.0 M	<a href="#">[5]</a>

## Supplier Information

**NDSB 256-4T** is available from a variety of chemical suppliers catering to the research and development community. A non-exhaustive list of suppliers is provided below.

Supplier	Website
MedChemExpress	--INVALID-LINK--
Santa Cruz Biotechnology	--INVALID-LINK--
Cayman Chemical	--INVALID-LINK--
Soltec Ventures	--INVALID-LINK--
Biovalley	--INVALID-LINK--

## Experimental Protocols

Detailed methodologies for key experiments involving **NDSB 256-4T** are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

### Protein Refolding from Inclusion Bodies

This protocol outlines a general procedure for refolding a target protein from E. coli inclusion bodies using **NDSB 256-4T**.

#### 1. Inclusion Body Isolation and Solubilization:

- Harvest E. coli cells expressing the target protein by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.
- Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
- Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT or  $\beta$ -mercaptoethanol) to fully denature and reduce the protein.

#### 2. Refolding by Rapid Dilution:

- Prepare a refolding buffer containing 50 mM Tris-HCl, pH 8.0, 0.5-1.0 M **NDSB 256-4T**, a redox shuffling system (e.g., 2 mM reduced glutathione and 0.2 mM oxidized glutathione), and other additives as needed (e.g., 0.5 M L-arginine).
- Rapidly dilute the solubilized protein into the refolding buffer with gentle stirring. The final protein concentration should typically be in the range of 10-100 µg/mL to minimize aggregation.
- Incubate the refolding mixture at a controlled temperature (e.g., 4°C or room temperature) for a period of 12-48 hours to allow for proper folding and disulfide bond formation.

### 3. Purification of the Refolded Protein:

- After incubation, clarify the refolding mixture by centrifugation or filtration to remove any aggregated protein.
- Purify the soluble, refolded protein using standard chromatography techniques such as affinity chromatography (if the protein is tagged), ion-exchange chromatography, and size-exclusion chromatography.

## Protein Crystallization Screening

**NDSB 256-4T** can be used as an additive in protein crystallization screens to improve crystal quality.

### 1. Protein Preparation:

- Purify the target protein to a high degree of homogeneity (>95%).
- Concentrate the protein to a suitable concentration for crystallization, typically 5-20 mg/mL.
- The protein should be in a low ionic strength buffer.

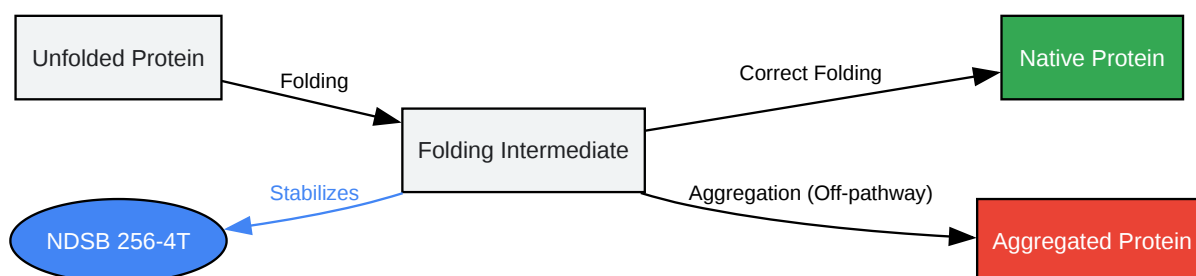
### 2. Crystallization Setup (Hanging Drop Vapor Diffusion):

- Prepare a stock solution of **NDSB 256-4T** (e.g., 2 M in water).

- Set up a standard crystallization screen (e.g., using a commercial screen or self-made conditions).
- To each well of the crystallization plate, add the reservoir solution.
- On a coverslip, mix the protein solution with the reservoir solution at a 1:1 ratio.
- To this drop, add **NDSB 256-4T** from the stock solution to a final concentration of 0.1-0.5 M.
- Seal the well and incubate at a constant temperature.
- Monitor for crystal growth over time.

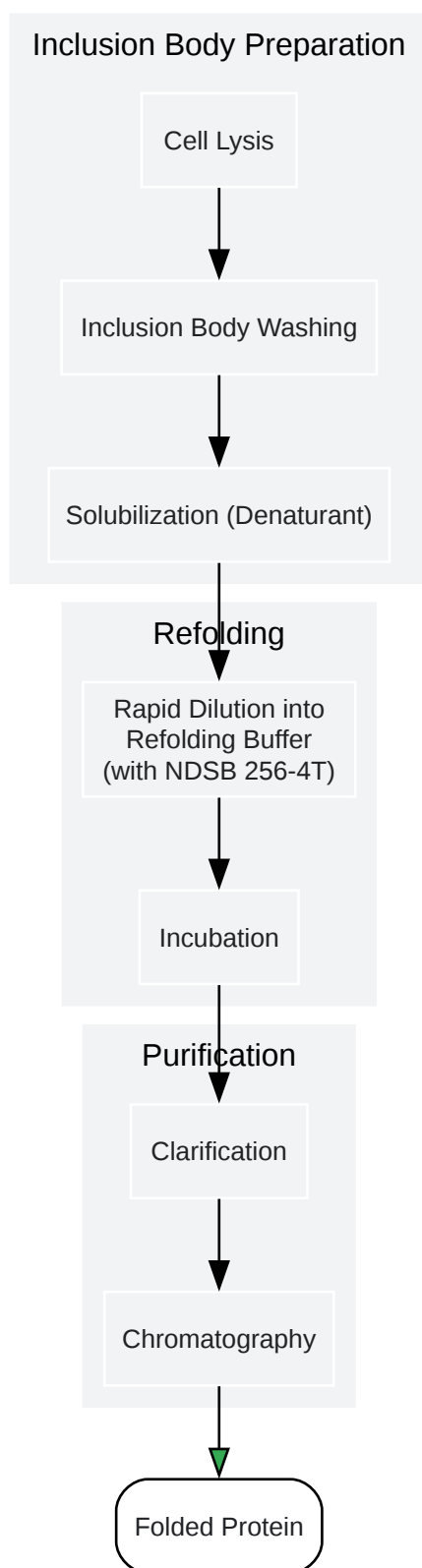
## Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **NDSB 256-4T**.



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Caption: **NDSB 256-4T**'s role in the protein folding pathway.



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Caption: Experimental workflow for protein refolding using **NDSB 256-4T**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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